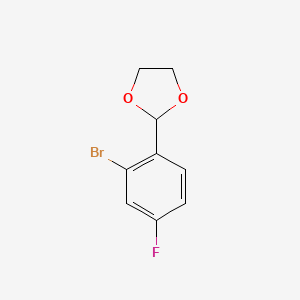

2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane

Description

Chemical Structure and Synthesis 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS: Not explicitly listed; referenced as compound 17 in ) is a bicyclic ether featuring a 1,3-dioxolane ring fused to a bromo- and fluoro-substituted benzene ring. Its synthesis involves the condensation of a bromo-fluorobenzaldehyde derivative (precursor 16) with ethylene glycol under acidic conditions (p-TSA catalyst), yielding the acetal product as a light yellow oil .

Properties

IUPAC Name |

2-(2-bromo-4-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-8-5-6(11)1-2-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLIJHGMYMELEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734999 | |

| Record name | 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773097-04-4 | |

| Record name | 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Description

- Starting Material: 2-Bromo-4-fluorobenzaldehyde

- Reagents: Ethylene glycol, acid catalyst (commonly p-toluenesulfonic acid)

- Solvent: Toluene

- Reaction Conditions: Stirring at room temperature (approximately 20°C) for 18 hours

- Workup:

- Addition of water to quench the reaction

- Extraction with dichloromethane

- Washing organic layer with saturated sodium chloride solution

- Drying over anhydrous sodium sulfate

- Filtration and concentration under reduced pressure

- Purification: Column chromatography on silica gel using a gradient of ethyl acetate/hexane (0 to 20%)

- Yield: Approximately 81.5% of the target compound as a yellow oil

Reaction Equation (Simplified)

$$

\text{2-Bromo-4-fluorobenzaldehyde} + \text{Ethylene glycol} \xrightarrow[\text{Toluene}]{\text{p-Toluenesulfonic acid, 20°C, 18 h}} \text{this compound}

$$

Detailed Experimental Data Table

| Parameter | Details |

|---|---|

| Starting Material | 2-Bromo-4-fluorobenzaldehyde (10.5 g, 51.7 mmol) |

| Ethylene Glycol | 3.47 mL (62.1 mmol) |

| Catalyst | p-Toluenesulfonic acid (0.098 g, 0.517 mmol) |

| Solvent | Toluene (50 mL) |

| Temperature | 20°C (room temperature) |

| Reaction Time | 18 hours |

| Workup | Water addition, dichloromethane extraction, washing, drying |

| Purification | Silica gel column chromatography (ethyl acetate/hexane 0-20%) |

| Yield | 81.5% (10.42 g) |

| Product Appearance | Yellow oil |

This method is well-established and referenced in patent WO2022/13728 and chemical synthesis databases, highlighting its reproducibility and efficiency.

Alternative and Related Synthetic Approaches

While the above method is the most direct for this compound, related literature on similar 1,3-dioxolane derivatives (e.g., substituted phenyl dioxolanes with halogen substituents) suggests variations in catalysts and solvents to optimize yield and purity.

Acid Catalysts Variations

- Methanesulfonic acid and sulfuric acid have been used in related dioxolane syntheses, providing strong acidic conditions to facilitate acetal formation efficiently.

- The choice of acid affects reaction time and byproduct formation; p-toluenesulfonic acid is preferred for mild conditions and high selectivity.

Solvent Choices

- Non-polar solvents like toluene are favored for azeotropic removal of water formed during acetalization, driving the equilibrium towards product formation.

- Other solvents such as ethyl acetate or dichloromethane are used in extraction and purification stages but are less common as reaction media.

Temperature and Time Optimization

- Room temperature reaction over 18 hours is standard; however, some protocols report mild heating (40–60°C) to reduce reaction time without compromising yield.

- Prolonged reaction times ensure complete conversion of aldehyde to acetal.

Purification and Characterization

- Purification: Column chromatography remains the method of choice, using silica gel and gradient elution with hexane and ethyl acetate to separate the product from unreacted starting materials and side products.

- Characterization:

- NMR spectroscopy confirms the formation of the dioxolane ring and substitution pattern on the phenyl ring.

- Mass spectrometry and elemental analysis verify molecular weight and composition.

- Chromatographic purity is assessed via HPLC or GC.

Summary Table of Preparation Method

| Step No. | Process Stage | Conditions/Details | Outcome/Notes |

|---|---|---|---|

| 1 | Reactants Mixing | 2-Bromo-4-fluorobenzaldehyde + ethylene glycol + p-Toluenesulfonic acid in toluene | Homogeneous solution formed |

| 2 | Reaction | Stirring at 20°C for 18 h | Acetalization reaction proceeds |

| 3 | Quenching | Addition of water | Stops reaction |

| 4 | Extraction | Dichloromethane extraction | Organic layer separation |

| 5 | Washing | Saturated NaCl aqueous wash | Removes impurities |

| 6 | Drying | Anhydrous sodium sulfate | Removes residual water |

| 7 | Concentration | Reduced pressure evaporation | Concentrates crude product |

| 8 | Purification | Silica gel column chromatography (ethyl acetate/hexane gradient) | Pure this compound obtained |

| 9 | Yield | 81.5% | High yield, yellow oil product |

Research Findings and Practical Considerations

- The use of ethylene glycol as a protecting agent for aldehydes to form 1,3-dioxolane rings is a classical and reliable approach, providing stability to the aldehyde functionality during further synthetic transformations.

- The presence of bromine and fluorine substituents on the aromatic ring requires mild reaction conditions to avoid side reactions such as halogen displacement or decomposition.

- The reaction is sensitive to moisture; hence, anhydrous conditions and drying agents are critical to maximize yield.

- The reaction time and catalyst loading can be optimized depending on scale and desired throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature)

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvent (e.g., ether), temperature (room temperature to reflux)

Major Products

Substitution: Corresponding substituted phenyl dioxolanes

Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)

Reduction: Alcohols or alkanes

Scientific Research Applications

2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material Science: Utilized in the synthesis of novel materials with specific properties.

Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Bromine and Fluorine

(a) 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (CAS: 77771-04-1)

- Structure : Bromine at position 3 and fluorine at position 4 on the benzene ring.

- Safety Profile : Classified under GHS Revision 8 with hazards requiring precautions for inhalation and skin contact .

- Key Difference : Altered regiochemistry may influence electronic effects and metabolic stability compared to the 2-bromo-4-fluoro isomer.

(b) 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane (CAS: 679840-30-3)

- Structure : Bromine at position 5 and fluorine at position 2.

- Reactivity : The fluorine's ortho position may sterically hinder reactions at the dioxolane ring, unlike the para-substituted analog .

(c) 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (CAS: 773087-43-7)

Derivatives with Extended Substituents

(a) 2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane (CAS: 1443349-96-9)

- Structure: Phenoxyethyl chain attached to the dioxolane ring.

- Applications: Enhanced bioavailability in agrochemicals due to the phenoxy group’s lipophilicity .

- Formula : C₁₁H₁₂BrFO₃ (vs. C₉H₇BrFO₂ for the parent compound) .

(b) 2-(4-Fluoro-3-phenoxyphenyl)-1,3-dioxolane (CAS: 77771-05-2)

Halogenated Derivatives

(a) 2-(3-Bromo-2,4-difluorophenyl)-1,3-dioxolane (CAS: 2484888-96-0)

- Structure : Bromine at position 3 with fluorines at positions 2 and 4.

- Reactivity : Increased steric hindrance and electronic withdrawal may reduce nucleophilic substitution rates .

(b) 2-(3-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane (CAS: 2643367-91-1)

Comparative Data Tables

Table 1: Physical and Structural Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane | - | C₉H₇BrFO₂ | ~249.06 | 2-Br, 4-F |

| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 77771-04-1 | C₉H₇BrFO₂ | 249.06 | 3-Br, 4-F |

| 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane | 679840-30-3 | C₉H₇BrFO₂ | 249.06 | 5-Br, 2-F |

| 2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane | 1443349-96-9 | C₁₁H₁₂BrFO₃ | 297.17 | Phenoxyethyl chain |

Key Research Findings

- Regiochemical Impact : Bromine at position 2 (as in the target compound) enhances electrophilic aromatic substitution reactivity compared to position 3 or 5 isomers .

- Metabolic Stability : The dioxolane ring is resistant to enzymatic oxidation in microsomal studies, suggesting utility in prodrug design .

- Safety Considerations : Bromine and fluorine substituents necessitate strict handling protocols to avoid toxicity, as highlighted in SDS guidelines .

Biological Activity

2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxolane ring, which is known for its stability and reactivity in organic synthesis. The presence of bromine and fluorine substituents on the phenyl ring enhances its chemical properties, making it suitable for various biological applications. Its molecular formula is C₈H₆BrF₁O₂, with a molecular weight of approximately 233.03 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been evaluated for its effectiveness against various pathogens, demonstrating potential as a lead compound in the development of new antimicrobial agents.

The mechanism of action involves interactions with specific biological targets, such as enzymes and receptors. The brominated phenyl group may facilitate binding to active sites, leading to inhibition or modulation of enzymatic activity. For example, studies suggest that the compound can inhibit fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids .

Case Studies

- Inhibition Studies : In vitro studies have shown that this compound can inhibit FAAH with an IC₅₀ value significantly lower than other known inhibitors, indicating its potency .

- Cytotoxicity Evaluation : In cell viability assays using HT-22 and BV-2 cell lines, the compound was assessed at various concentrations (0.1 to 100 µM). Results indicated that while some concentrations reduced cell viability, others maintained it without significant toxicity, highlighting its therapeutic potential .

- Anti-inflammatory Activity : The compound exhibited anti-inflammatory effects by significantly reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells at low concentrations (1 µM), suggesting its utility in treating neuroinflammatory conditions .

Comparative Analysis with Similar Compounds

A comparison table highlighting structural analogs provides insights into the unique features of this compound:

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 2-(4-Bromo-2-methylphenyl)-1,3-dioxolane | 91587-27-8 | C₉H₉BrO₂ | Contains a methyl group instead of fluorine |

| This compound | 773097-04-4 | C₈H₆BrF₁O₂ | Unique substitution pattern on phenyl ring |

| 2-(4-Bromo-2,5-difluorophenyl)-1,3-dioxolane | Not specified | Not specified | Contains two fluorine atoms on the phenyl ring |

Q & A

Basic: What are the common synthetic routes for 2-(2-Bromo-4-fluorophenyl)-1,3-dioxolane, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves acid-catalyzed cyclization of a bromo-fluorophenyl precursor (e.g., 2-bromo-4-fluorobenzaldehyde) with ethylene glycol. Key steps include:

- Protection of the aldehyde group via diol condensation under acidic conditions (e.g., p-toluenesulfonic acid) .

- Optimization of reaction time and temperature (e.g., reflux in toluene) to maximize cyclization efficiency and minimize side reactions like oligomerization.

- Purification via column chromatography using gradients of ethyl acetate/hexane to isolate the dioxolane product .

Yields are influenced by:

- Catalyst selection : Strong acids may accelerate cyclization but risk decomposition.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates.

Basic: Which spectroscopic techniques are optimal for structural elucidation of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons and dioxolane ring protons (δ 4.0–5.5 ppm).

- ¹³C NMR : Confirms carbonyl carbons (if present) and aryl/dioxolane carbons.

- ¹⁹F NMR : Detects fluorine substituents (chemical shifts vary based on electronic environment) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₉H₈BrFO₂) .

- X-ray Diffraction (XRD) : Resolves crystal structure and halogen positioning in solid state .

Advanced: How can researchers optimize synthesis to minimize by-products like regioisomers?

Answer:

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to control bromine/fluorine orientation during electrophilic aromatic substitution .

- Protection-Deprotection Strategies : Use silyl ethers or acetals to shield reactive sites during diol condensation .

- Computational Modeling : DFT calculations predict regioselectivity in cyclization steps by analyzing transition-state energies .

Advanced: When encountering contradictory data in biological assays (e.g., varying IC₅₀ values), what methodological approaches can resolve discrepancies?

Answer:

- Assay Validation :

- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity.

- Standardize protocols (e.g., ATP levels for cytotoxicity assays) to reduce variability .

- Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting results .

- Meta-Analysis : Compare data across analogs (e.g., 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane) to identify structure-activity trends .

Basic: What are the key considerations in designing stability studies for this compound under different storage conditions?

Answer:

- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH) with periodic HPLC analysis to track decomposition products .

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the dioxolane ring .

- Solvent Compatibility : Avoid DMSO if prolonged storage is required, as it may participate in redox reactions with bromine .

Advanced: How can computational chemistry predict the reactivity of bromine and fluorine substituents in cross-coupling reactions?

Answer:

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to assess bromine’s electrophilicity and fluorine’s electron-withdrawing effects .

- Hammett Constants : Use σ values for substituents (σₚ-F = 0.06, σₚ-Br = 0.26) to predict reaction rates in nucleophilic aromatic substitution .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) .

Basic: What are the reported biological activities of structural analogs, and how do they inform target selection for this compound?

Answer:

- Neuroprotective Effects : Analogs like 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane inhibit acetylcholinesterase (AChE), suggesting potential in Alzheimer’s research .

- Antimicrobial Activity : Halogenated dioxolanes disrupt bacterial membrane integrity via lipophilic interactions .

- Target Prioritization : Focus on enzymes with conserved active sites (e.g., kinase ATP-binding pockets) where halogen bonding enhances affinity .

Advanced: What strategies mitigate toxicity concerns observed in preliminary in vivo studies of related dioxolane derivatives?

Answer:

- Metabolite Profiling : Identify toxic metabolites (e.g., bromine-containing by-products) via LC-MS/MS and modify substituents to block metabolic activation .

- Prodrug Design : Mask reactive groups (e.g., bromine) with enzymatically cleavable linkers to reduce off-target effects .

- SAR Studies : Replace bromine with less toxic halogens (e.g., iodine) while retaining activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.